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Compound of Interest

Compound Name: Deschloro Dasatinib

Cat. No.: B569063 Get Quote

For Immediate Release

This application note provides detailed spectroscopic techniques and protocols for the

characterization of Deschloro Dasatinib, a known impurity of the tyrosine kinase inhibitor,

Dasatinib. This document is intended for researchers, scientists, and drug development

professionals involved in the quality control and analytical development of Dasatinib.

Introduction
Dasatinib is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic

myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL). As with any pharmaceutical compound, the identification and characterization of

impurities are critical for ensuring the safety and efficacy of the drug product. Deschloro
Dasatinib is a process-related impurity of Dasatinib, differing by the absence of a chlorine

atom on the 2-chloro-6-methylphenyl ring. Its chemical formula is C₂₂H₂₇N₇O₂S with a

molecular weight of 453.56 g/mol . Accurate characterization of this impurity is essential for

quality control and regulatory compliance.

This document outlines the application of various spectroscopic techniques, including

Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy,

Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the

unambiguous identification and quantification of Deschloro Dasatinib.
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Physicochemical Properties
A summary of the key physicochemical properties of Deschloro Dasatinib is presented in

Table 1.

Table 1: Physicochemical Properties of Deschloro Dasatinib

Property Value

Chemical Name

N-(2-methylphenyl)-2-((6-(4-(2-

hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-

4-yl)amino)thiazole-5-carboxamide

Molecular Formula C₂₂H₂₇N₇O₂S

Molecular Weight 453.56 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO and Methanol

Spectroscopic Characterization
The following sections detail the application of various spectroscopic methods for the

characterization of Deschloro Dasatinib. While specific experimental data for Deschloro
Dasatinib is not widely published, the data for the parent compound, Dasatinib, serves as a

crucial reference for spectral interpretation. The expected shifts and changes in the spectra due

to the absence of the chlorine atom are discussed.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of

Deschloro Dasatinib. Dasatinib exhibits a characteristic maximum absorption (λmax) at

approximately 323 nm. It is anticipated that Deschloro Dasatinib will have a similar UV

absorption profile, with a potential minor shift in the λmax due to the change in the substituent

on the phenyl ring.

Table 2: UV-Vis Spectroscopic Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/product/b569063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound λmax (nm) Solvent

Dasatinib (Reference) ~323 Methanol or Acetonitrile

Deschloro Dasatinib

(Expected)
~320-325 Methanol or Acetonitrile

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The

FTIR spectrum of Deschloro Dasatinib is expected to be very similar to that of Dasatinib, with

the primary difference being the absence of the C-Cl stretching vibration.

Table 3: Key FTIR Absorption Bands (Expected)

Wavenumber (cm⁻¹) Assignment

~3400 N-H stretching (amide and amine)

~3200 O-H stretching (alcohol)

~2950-2850 C-H stretching (aliphatic)

~1640 C=O stretching (amide I)

~1580 N-H bending (amide II) and C=N stretching

~1520 C=C stretching (aromatic)

~1140 C-O stretching (alcohol)

~1050 C-N stretching

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and

fragmentation pattern of a compound. For Deschloro Dasatinib, the expected protonated

molecule [M+H]⁺ would be observed at an m/z of approximately 454.57. The fragmentation

pattern can provide valuable structural information.

Table 4: Expected Mass Spectrometry Data
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Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

Dasatinib (Reference) ESI+ 488.15 401.1, 328.1

Deschloro Dasatinib ESI+ 454.57

Expected fragments

corresponding to the

loss of the N-(2-

methylphenyl)carboxa

mide and

piperazinylethanol

moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR spectra of Deschloro Dasatinib will show characteristic

signals for the aromatic, aliphatic, and heteroaromatic protons and carbons. The key difference

in the ¹H NMR spectrum compared to Dasatinib will be the presence of an additional aromatic

proton signal in the region of the phenyl ring, replacing the signal pattern of the chloro-

substituted ring.

Table 5: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Expected Chemical Shift (ppm)

Aromatic protons (thiazole, pyrimidine, phenyl) 6.0 - 8.5

-NH protons 9.0 - 11.0

-OH proton ~4.5

Piperazine and ethyl protons 2.5 - 4.0

Methyl protons ~2.2

Table 6: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Carbon Expected Chemical Shift (ppm)

Aromatic and heteroaromatic carbons 100 - 165

Amide carbonyl carbon ~162

Piperazine and ethyl carbons 40 - 65

Methyl carbon ~18

Experimental Protocols
This section provides generalized experimental protocols for the spectroscopic analysis of

Deschloro Dasatinib. These protocols are based on standard analytical methods for Dasatinib

and its impurities and may require optimization for specific instrumentation and sample

matrices.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of Deschloro Dasatinib in a suitable UV-

grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 10-20 µg/mL.

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

Analysis: Scan the sample solution from 200 to 400 nm using the solvent as a blank.

Data Processing: Determine the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol
Sample Preparation: Mix a small amount of the solid Deschloro Dasatinib sample with dry

potassium bromide (KBr) and press into a thin pellet. Alternatively, acquire the spectrum

using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a calibrated FTIR spectrometer.

Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
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Data Processing: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (LC-MS) Protocol
Chromatographic Separation:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate Deschloro Dasatinib from Dasatinib and other

impurities.

Flow Rate: 0.8 - 1.2 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometric Detection:

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Scan Mode: Full scan mode to identify the [M+H]⁺ ion and product ion scan mode to

obtain fragmentation patterns.

Mass Range: m/z 100-1000.

Data Processing: Determine the accurate mass of the parent ion and identify the major

fragment ions.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Deschloro Dasatinib in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments such as COSY, HSQC, and

HMBC can be performed for complete structural assignment.

Data Processing: Process the spectra to determine chemical shifts, coupling constants, and

integration values.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of

Deschloro Dasatinib from a bulk drug substance.
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Caption: Workflow for the characterization of Deschloro Dasatinib.
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Signaling Pathway Inhibition by Dasatinib
Deschloro Dasatinib, as a structural analog of Dasatinib, is expected to have a similar, though

potentially less potent, inhibitory effect on the same signaling pathways. The following diagram

illustrates the primary signaling pathways inhibited by Dasatinib.
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Caption: Dasatinib's inhibition of key signaling pathways.

Conclusion
This application note provides a comprehensive overview of the spectroscopic techniques and

protocols for the characterization of Deschloro Dasatinib. The presented data, based on the

well-characterized parent compound Dasatinib, and the detailed experimental workflows will

serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The

accurate identification and characterization of impurities like Deschloro Dasatinib are

paramount for ensuring the quality, safety, and efficacy of Dasatinib drug products.

To cite this document: BenchChem. [Spectroscopic Characterization of Deschloro Dasatinib:
An Application Note for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569063#spectroscopic-techniques-for-the-
characterization-of-deschloro-dasatinib]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b569063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

